molecular formula C15H16N2O2 B2795953 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) CAS No. 681170-12-7

2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI)

Cat. No.: B2795953
CAS No.: 681170-12-7
M. Wt: 256.305
InChI Key: UXBIIWJSHQSRLM-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI): is a synthetic organic compound that belongs to the class of carboxamides. This compound features a unique structure combining an isoxazole ring and a tetrahydronaphthalene moiety, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction involving nitrile oxides and alkenes.

    Synthesis of Tetrahydronaphthalene: The tetrahydronaphthalene moiety can be prepared via hydrogenation of naphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Coupling Reaction: The final step involves coupling the isoxazole ring with the tetrahydronaphthalene moiety through an amide bond formation. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI): undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carboxamide derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI): has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI): can be compared with other similar compounds to highlight its uniqueness:

The unique combination of the isoxazole ring and tetrahydronaphthalene moiety in 2-Naphthalenecarboxamide,5,6,7,8-tetrahydro-N-(5-methyl-3-isoxazolyl)-(9CI)

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-8-14(17-19-10)16-15(18)13-7-6-11-4-2-3-5-12(11)9-13/h6-9H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBIIWJSHQSRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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